N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide
Description
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide is a complex organic compound that features a benzofuran ring fused with an azepane ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20-7-2-1-6-18(23-20)21(25)22-17-5-3-4-14(13-17)15-8-9-19-16(12-15)10-11-26-19/h3-5,8-9,12-13,18H,1-2,6-7,10-11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBUABGJDAXACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC(C1)C(=O)NC2=CC=CC(=C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The reaction conditions often require the use of catalysts such as silver (I) complexes and chiral catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the azepane ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and halogenated benzofuran compounds .
Scientific Research Applications
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-tumor, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzofuran ring is known to interact with various biological pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 2,3-dihydrobenzofuran
- Benzothiophene derivatives
- Indole derivatives
Uniqueness
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide is unique due to its combined benzofuran and azepane rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
